

Spectroscopic Analysis of Methyltriphenylphosphonium Bromide: A Technical Guide

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| Methyltriphenylphosphonium bromido | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **methyltriphenylphosphonium bromide**, a widely used reagent in organic synthesis, particularly in the Wittig reaction. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry for **methyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data



| Chemical Shift (ppm) | Multiplicity | Coupling Constant | Assignment |
|-------------------------|--------------|--------------------------------|-------------------------------|
| 7.84 - 7.67 | m | 15H, Phenyl protons (aromatic) | |
| 3.27 | d | 13.3 Hz | 3H, Methyl protons (- CH₃) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2][3]

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|-------------------------|-------------------------------|
| 135.0 - 128.0 (approx.) | Phenyl carbons |
| 118.0 (approx.) | ipso-Carbon (C attached to P) |
| 11.5 (approx.) | Methyl carbon (-CH₃) |

Solvent: CDCl3

Table 3: 31P NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| ~22-25 | P nucleus |

Solvent: CDCl₃[4][5]

Infrared (IR) Spectroscopy

Table 4: Principal IR Absorption Bands



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------------------|
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic, methyl) |
| ~1580, 1480, 1435 | Strong | C=C stretch (aromatic ring) |
| ~1110 | Strong | P-C stretch (P-phenyl) |
| ~995 | Medium | C-H bend (aromatic, out-of- plane) |
| ~720, 690 | Strong | C-H bend (aromatic, out-of- plane) |

Sample Preparation: KBr wafer or Nujol mull[6]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 277 | 5.3 | [M-Br-H]+ |
| 275 | 45.2 | [M-Br-3H]+ |
| 262 | 100.0 | [P(C ₆ H₅)₃] ⁺ (Triphenylphosphine) |
| 183 | 77.1 | [P(C ₆ H ₅) ₂] ⁺ |
| 152 | 9.3 | [C ₁₂ H ₈] ⁺ (Biphenylene) |
| 108 | 30.3 | [P(C ₆ H ₅)] ⁺ |
| 77 | 5.7 | [C ₆ H ₅] ⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI)[3][7][8]

Experimental Protocols



The following are detailed methodologies for the key spectroscopic analyses of **methyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of methyltriphenylphosphonium bromide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- ³¹P NMR Acquisition: A proton-decoupled ³¹P NMR spectrum is obtained. As ³¹P is a sensitive nucleus, a relatively small number of scans is usually sufficient.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an external standard for ³¹P NMR (85% H₃PO₄ at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of methyltriphenylphosphonium bromide is combined with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - The mixture is finely ground to a homogenous powder using an agate mortar and pestle.
 - The powder is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[9][10]



- Sample Preparation (Thin Solid Film Method):
 - A small amount of methyltriphenylphosphonium bromide is dissolved in a volatile organic solvent such as methylene chloride.[11]
 - A drop of the resulting solution is applied to a salt plate (e.g., NaCl or KBr).[11]
 - The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[11]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment (or a clean salt plate) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation: For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.[12] For electrospray ionization (ESI), which is also a common technique for salts, the sample would be dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL) and then further diluted.[13] [14]
- Instrumentation: A mass spectrometer equipped with an EI source is used. The instrument is operated in positive ion mode.
- Data Acquisition: The sample is vaporized by heating in the ion source, and the gaseous
 molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This
 causes ionization and fragmentation of the molecule. The resulting ions are then separated
 by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak (if observed) and the fragmentation pattern are analyzed to confirm the structure of the compound. For ionic compounds like

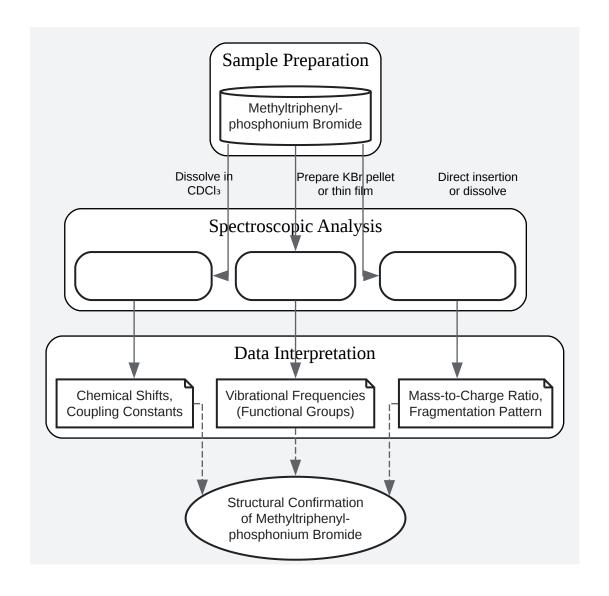


methyltriphenylphosphonium bromide, the spectrum typically shows the mass of the cation.

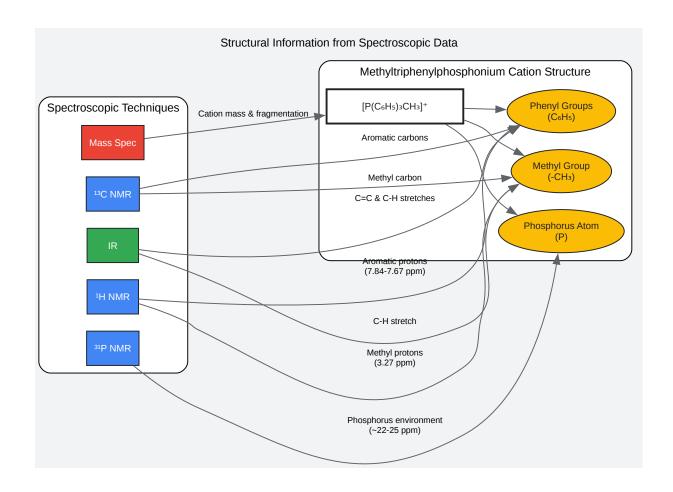
Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of **methyltriphenylphosphonium bromide** and the relationship between the spectroscopic data and its molecular structure.









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